

In-Depth Technical Guide: Bis-(N,N'-carboxyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bis-(N,N'-carboxyl-PEG4)-Cy5**

Cat. No.: **B1192363**

[Get Quote](#)

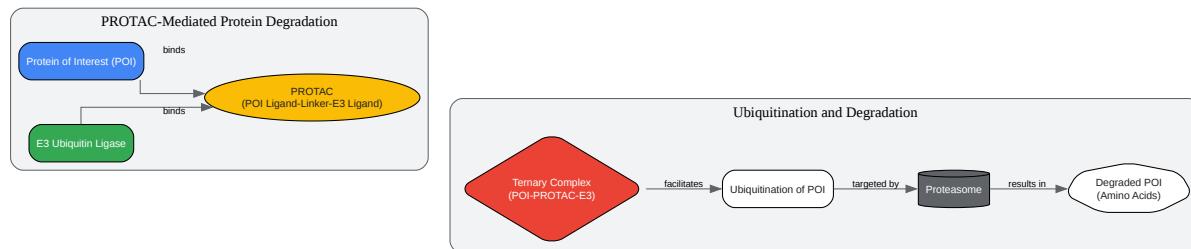
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols related to **Bis-(N,N'-carboxyl-PEG4)-Cy5**, a bifunctional fluorescent linker critical in the field of bioconjugation and targeted protein degradation.

Core Properties and Quantitative Data

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a specialized chemical compound featuring a cyanine 5 (Cy5) fluorophore attached to two polyethylene glycol (PEG) chains, each terminating in a carboxylic acid group. This structure imparts both fluorescence for detection and reactive handles for covalent conjugation. The hydrophilic PEG4 spacers enhance solubility in aqueous environments, a crucial factor for biological applications.

The key quantitative data for **Bis-(N,N'-carboxyl-PEG4)-Cy5** are summarized in the table below:


Property	Value	Reference(s)
Molecular Weight (MW)	887.5 g/mol	[1] [2]
Chemical Formula	C47H67CIN2O12	[1] [2]
CAS Number	2107273-44-7	[1] [2]
Purity	≥98%	[1] [2]
Excitation Maximum (λ_{ex})	649 nm	[1] [2]
Emission Maximum (λ_{em})	667 nm	[1] [2]
Extinction Coefficient	170,000 M ⁻¹ cm ⁻¹ at 649 nm	[1] [2]
Solubility	Water, DMSO, DMF, DCM	[1] [2]
Storage Conditions	-20°C	[1] [2]

Primary Application: Linker for Proteolysis-Targeting Chimeras (PROTACs)

A primary application of **Bis-(N,N'-carboxyl-PEG4)-Cy5** is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[\[3\]](#)[\[4\]](#)[\[5\]](#) PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[\[1\]](#)[\[3\]](#)[\[6\]](#)

The linker component of a PROTAC is critical as it influences the molecule's solubility, cell permeability, and the spatial orientation of the POI and E3 ligase, which is essential for the formation of a stable and productive ternary complex.[\[1\]](#)[\[7\]](#) PEG linkers, such as the one in **Bis-(N,N'-carboxyl-PEG4)-Cy5**, are favored for their hydrophilicity, flexibility, and biocompatibility, which can improve the pharmacokinetic properties of the resulting PROTAC.[\[1\]](#)[\[6\]](#) The terminal carboxyl groups on this molecule serve as attachment points for ligands that bind to the POI and the E3 ligase.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

[Click to download full resolution via product page](#)

PROTAC-mediated protein degradation pathway.

Experimental Protocols: Bioconjugation via Amide Bond Formation

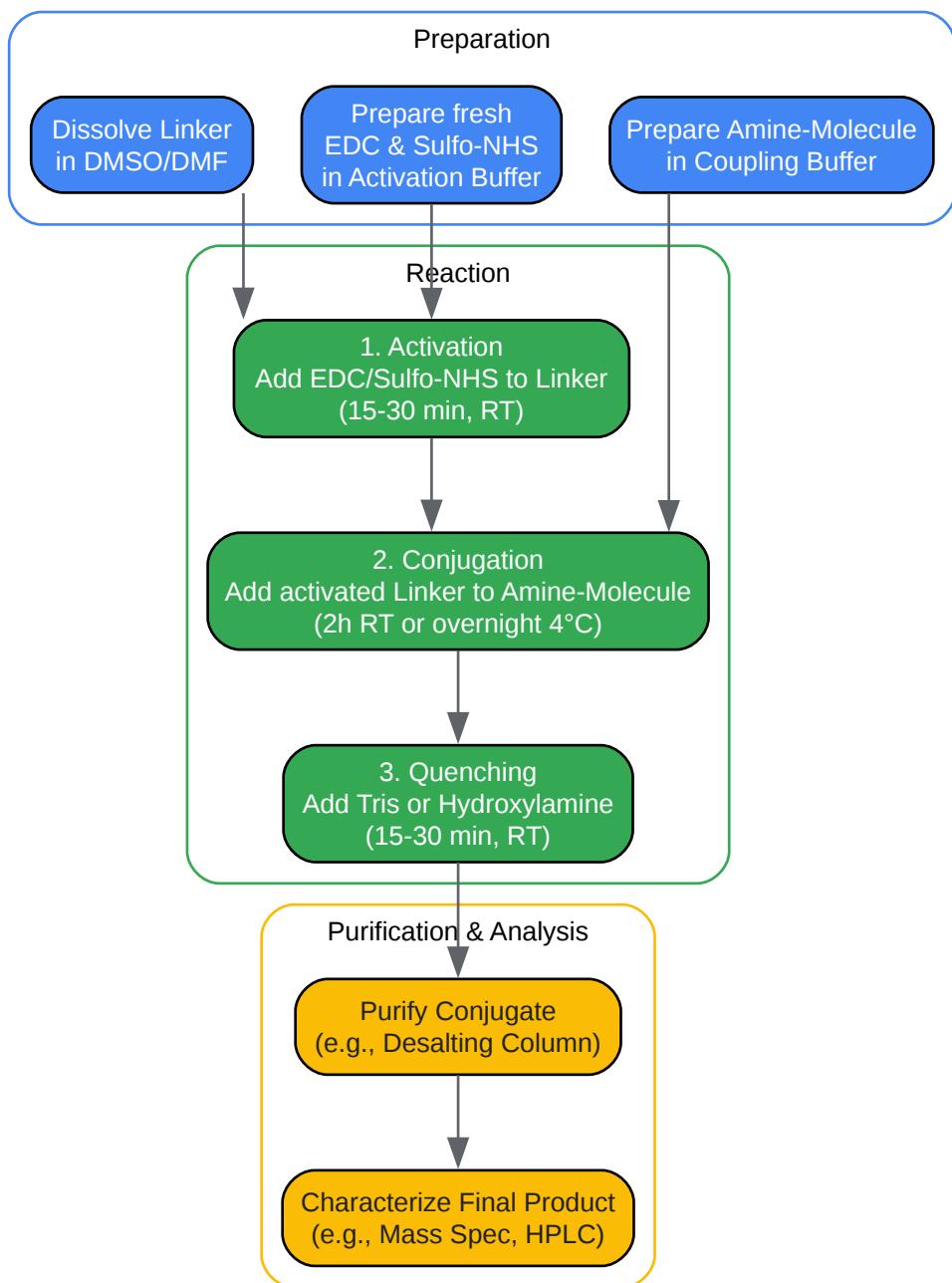
The terminal carboxylic acid groups of **Bis-(N,N'-carboxyl-PEG4)-Cy5** are typically reacted with primary amine groups on a target molecule (e.g., a POI ligand, an E3 ligase ligand, or an antibody) to form a stable amide bond. This reaction is commonly facilitated by carbodiimide chemistry, specifically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

The two-step protocol is generally preferred to prevent self-conjugation of molecules that contain both carboxyl and amine groups.[10] First, the carboxyl groups on the linker are activated with EDC and NHS to form a more stable NHS ester. After removing excess activating agents, the amine-containing molecule is added to form the amide bond.[10][11]

General Two-Step EDC/NHS Coupling Protocol

This protocol provides a general framework for conjugating **Bis-(N,N'-carboxyl-PEG4)-Cy5** to an amine-containing molecule. Optimization may be required for specific applications.

Materials:


- **Bis-(N,N'-carboxyl-PEG4)-Cy5**
- Amine-containing molecule (e.g., protein, peptide, small molecule ligand)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[8][10]
- Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
- Anhydrous DMSO or DMF for initial dissolution of the linker
- Desalting column or appropriate chromatography system for purification

Procedure:

- Reagent Preparation:
 - Dissolve **Bis-(N,N'-carboxyl-PEG4)-Cy5** in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
 - Prepare fresh stock solutions of EDC (e.g., 10 mg/mL or ~50 mM) and Sulfo-NHS (e.g., 20 mg/mL or ~90 mM) in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[11]
- Activation of Carboxyl Groups:
 - Dilute the **Bis-(N,N'-carboxyl-PEG4)-Cy5** stock solution in Activation Buffer.
 - Add EDC and Sulfo-NHS to the linker solution. A molar excess (typically 2-10 fold) of EDC and Sulfo-NHS over the linker is recommended.
 - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[11]

- Conjugation to Amine-Containing Molecule:
 - Prepare the amine-containing molecule in the Coupling Buffer. If the molecule is a protein, ensure it has been buffer-exchanged to remove any buffers containing primary amines (like Tris).
 - Add the activated linker solution to the amine-containing molecule solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11]
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS esters.[9]
 - Incubate for an additional 15-30 minutes at room temperature.
- Purification:
 - Purify the resulting conjugate using a desalting column, dialysis, or an appropriate chromatography method (e.g., size-exclusion or reverse-phase chromatography) to remove excess reagents and unreacted molecules.

The following diagram outlines the experimental workflow for this bioconjugation protocol.

[Click to download full resolution via product page](#)

Experimental workflow for EDC/NHS bioconjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Bis-(N,N'-carboxyl-PEG4)-Cy5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192363#bis-n-n-carboxyl-peg4-cy5-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com